molecular formula C19H24O2 B12624192 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-59-1

2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol

Cat. No.: B12624192
CAS No.: 922165-59-1
M. Wt: 284.4 g/mol
InChI Key: PAOJMZHBCORCIO-UHFFFAOYSA-N
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Description

2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C19H24O2 It is a complex molecule that features a naphthalene ring substituted with a cyclohexyl group, which is further modified with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves multiple steps. One common approach is to start with the naphthalene ring and introduce the cyclohexyl group through a Friedel-Crafts alkylation reaction. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.

    Substitution: The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-cyclohexen-1-ol: A simpler compound with a cyclohexyl group and a hydroxyl group.

    Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different substituents.

Uniqueness

2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

922165-59-1

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[[1-(methoxymethyl)cyclohexyl]methyl]naphthalen-1-ol

InChI

InChI=1S/C19H24O2/c1-21-14-19(11-5-2-6-12-19)13-16-10-9-15-7-3-4-8-17(15)18(16)20/h3-4,7-10,20H,2,5-6,11-14H2,1H3

InChI Key

PAOJMZHBCORCIO-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCC1)CC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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